Ethyl 2-iodobenzoate
Overview
Description
Ethyl 2-iodobenzoate: is an organic compound with the molecular formula C9H9IO2 . It is an ester derived from 2-iodobenzoic acid and ethanol. This compound is known for its use in various chemical reactions and its applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has been used in various applications, including as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be used as an anti-infective and contraceptive agent , suggesting that it may interact with microbial cells or reproductive hormones, respectively
Mode of Action
One study has shown that it can undergo aminocarbonylation in the presence of amine nucleophiles, leading to the production of various 5-carboxamide and 5-glyoxylamide derivatives . This suggests that this compound may interact with its targets through a similar mechanism, possibly altering their function or activity.
Biochemical Pathways
Given its use as an anti-infective and contraceptive agent , it may interfere with the metabolic pathways of microbial cells or reproductive hormones, respectively
Pharmacokinetics
Its physical properties, such as its clear liquid form and difficulty in mixing , may influence its bioavailability
Result of Action
Given its use as an anti-infective and contraceptive agent , it may exert antimicrobial effects or interfere with reproductive processes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is light-sensitive , suggesting that exposure to light may affect its stability and efficacy. Additionally, its storage temperature and physical form may also influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-iodobenzoate can be synthesized through the esterification of 2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester. The general reaction is as follows:
2-Iodobenzoic acid+EthanolH2SO4Ethyl 2-iodobenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2-aminobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a suitable solvent like toluene or ethanol.
Major Products:
Substitution: Ethyl 2-azidobenzoate.
Reduction: Ethyl 2-aminobenzoate.
Coupling: Biaryl derivatives.
Scientific Research Applications
Ethyl 2-iodobenzoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly as an intermediate in the synthesis of biologically active molecules.
Radiology: It serves as a contrast agent in diagnostic radiology due to its iodine content, which enhances the visibility of structures in imaging techniques.
Biological Studies: this compound is employed in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-iodobenzoate: The iodine atom is positioned at the 3-position on the benzene ring.
Ethyl 4-iodobenzoate: The iodine atom is positioned at the 4-position on the benzene ring.
Uniqueness: this compound is unique due to the position of the iodine atom at the 2-position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of specific derivatives that may not be achievable with other isomers .
Properties
IUPAC Name |
ethyl 2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFDDUDXYJWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385235 | |
Record name | Ethyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-28-3 | |
Record name | Ethyl 2-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1829-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-iodo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-iodobenzoate in organic synthesis?
A1: this compound serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. [] These reactions are essential for forming carbon-carbon bonds, which are fundamental to building complex organic molecules.
Q2: How does the structure of this compound influence its reactivity in Negishi coupling reactions?
A2: The iodine atom in this compound acts as a leaving group, allowing the formation of an organopalladium intermediate in the presence of a palladium catalyst. [] This intermediate can then react with an alkylzinc reagent, leading to the formation of a new carbon-carbon bond.
Q3: Can you elaborate on the role of the phosphine/electron-deficient olefin ligand in Negishi coupling reactions involving this compound?
A3: Research has shown that a specific phosphine/electron-deficient olefin ligand, (E)-3-(2-diphenylphosphanylphenyl)-1-phenyl-propenone, significantly enhances the rate of reductive elimination in Negishi couplings using this compound. [] This ligand facilitates the crucial step where the desired cross-coupled product is released from the palladium catalyst, enabling high catalytic turnover and efficiency. Additionally, the presence of the pi-accepting olefin moiety in the ligand helps suppress undesired side reactions like beta-hydride elimination, leading to improved selectivity. []
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